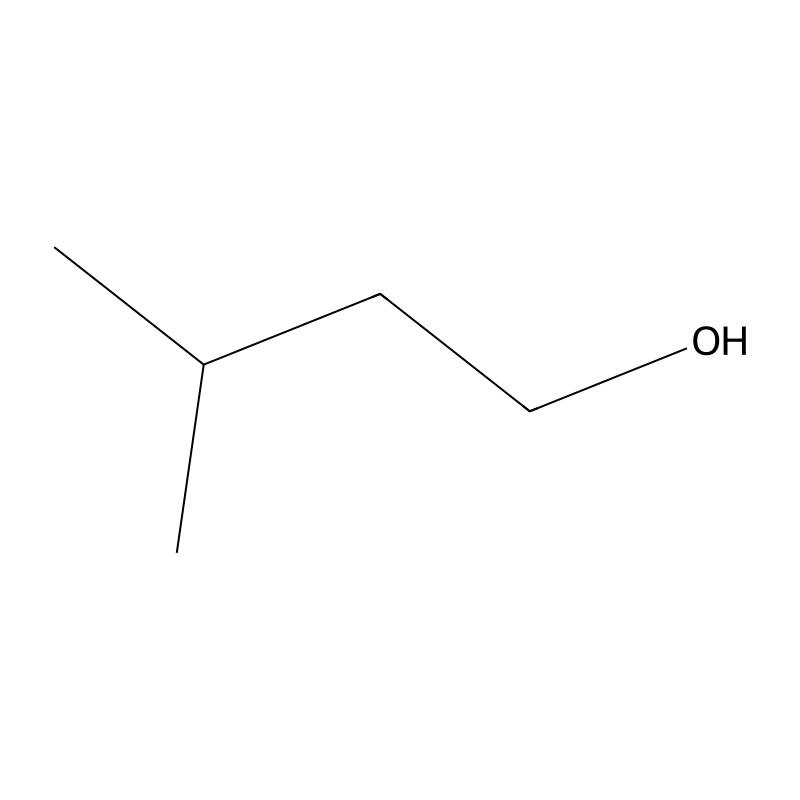

Isoamyl alcohol

C5H12O

(CH3)2CHCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H12O

(CH3)2CHCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS

VERY SOL IN ACETONE

Water solubility = 2.67X10+4 mg/l @ 25 °C

26.7 mg/mL at 25 °C

Solubility in water, g/100ml: 2.5 (moderate)

Soluble in ethanol, water and most organic solvents

(57 °F): 2%

Synonyms

Canonical SMILES

Isoamyl alcohol, also known as 3-methylbutan-1-ol, is a colorless liquid with the chemical formula and a molar mass of 88.148 g/mol. It is characterized by a strong, disagreeable odor at high concentrations and is one of several isomers of amyl alcohol (pentanol) . Isoamyl alcohol is commonly produced as a by-product of ethanol fermentation, making it prevalent in many alcoholic beverages. Additionally, it contributes to the aroma of certain natural substances, such as the black truffle (Tuber melanosporum), and serves as a component in the production of banana oil, an ester used for flavoring .

Isoamyl alcohol can pose various safety hazards:

- Toxicity: Inhalation or ingestion can cause irritation of the respiratory system, eyes, and skin []. In severe cases, it can affect the central nervous system []. Threshold Limit Value (TLV) for occupational exposure is 100 ppm (parts per million) as a time-weighted average (TWA) [].

- Flammability: It's a flammable liquid with a relatively low flash point, requiring precautions when handling near heat or open flames [].

- Oxidation: It can be oxidized by chromic acid to form isovaleraldehyde .

- Esterification: Isoamyl alcohol reacts with acetic acid to produce isoamyl acetate, a process that can be catalyzed to enhance reaction rates .

- Decomposition: When heated in the presence of a red-hot tube, isoamyl alcohol decomposes into smaller hydrocarbons such as acetylene, ethylene, and propylene .

Isoamyl alcohol has been noted for its biological activities. It has been identified as a component of pheromones in hornets, aiding in communication and defense mechanisms within their colonies . In laboratory settings, isoamyl alcohol is utilized in various biochemical applications, including its role in Kovac's reagent for indole testing in bacteria .

Isoamyl alcohol can be synthesized through several methods:

- Condensation Reaction: The most common method involves the condensation of isobutene with formaldehyde to yield isoprenol, followed by hydrogenation .

- Fermentation: As a by-product of yeast fermentation during ethanol production, isoamyl alcohol can also be extracted from fusel oil through distillation or separation techniques involving brine solutions .

Isoamyl alcohol finds numerous applications across various industries:

- Flavoring Agent: It is used in the food industry as a flavoring component due to its contribution to banana oil .

- Solvent: Isoamyl alcohol serves as a solvent in photographic chemicals and pharmaceutical products .

- Chemical Intermediate: It acts as a reactant in the synthesis of pharmaceuticals and other organic compounds .

- Laboratory Use: In molecular biology, isoamyl alcohol is part of phenol-chloroform extraction protocols to inhibit ribonuclease activity when isolating RNA .

Isoamyl alcohol exhibits significant interactions with other chemicals:

- It reacts violently with strong oxidizing agents (e.g., perchlorates, peroxides) and reducing agents (e.g., lithium, sodium), posing explosion hazards .

- The compound can also form explosive mixtures when combined with hypochlorous acid or chlorine .

Isoamyl alcohol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Pentanol | Straight-chain structure; used as an industrial solvent. | |

| 2-Pentanol | Secondary alcohol; used in solvents and flavorings. | |

| 3-Methyl-1-butanol | Structural isomer; similar properties but different reactivity. | |

| 2-Methyl-1-butanol | Another structural isomer; distinct boiling point and uses. |

Isoamyl alcohol's unique position among these compounds lies in its specific branching structure and its role as both a fermentation by-product and an important flavoring agent. Its distinctive odor and reactivity further differentiate it from its structural analogs.

Saccharomyces cerevisiae (baker's yeast) naturally produces small amounts of isoamyl alcohol through the Ehrlich pathway via leucine degradation. However, the native production levels are insufficient for industrial applications. Therefore, metabolic engineering strategies have been developed to enhance isoamyl alcohol biosynthesis through pathway reconstruction, compartmentalization optimization, and enzyme engineering approaches.

Leucine Biosynthetic Pathway Reconstruction for Enhanced Isoamyl Alcohol Production

The leucine biosynthetic pathway provides a promising route for isoamyl alcohol production when coupled with the Ehrlich degradation pathway. In S. cerevisiae, this approach has been implemented through chromosome-based leucine biosynthetic pathway reconstruction under galactose-inducible promoters.

The pathway begins with pyruvate, which is converted to 2-ketoisovalerate (KIV) through a series of reactions catalyzed by acetolactate synthase, acetohydroxy acid reductoisomerase, and dihydroxyacid dehydratase. KIV then serves as the branch point for both isobutanol and isoamyl alcohol synthesis. For isoamyl alcohol production, KIV is converted to α-isopropylmalate (α-IPM) by α-IPM synthase (LEU4/LEU9), followed by isomerization to β-IPM by α-IPM isomerase (LEU1), and then oxidation to α-ketoisocaproate by β-IPM dehydrogenase (LEU2). Finally, α-ketoisocaproate is decarboxylated and reduced to isoamyl alcohol via the Ehrlich pathway enzymes (ARO10 and ADH7).

Yuan et al. (2017) demonstrated that engineered yeast cells with a combinatorially assembled leucine biosynthetic pathway coupled with the Ehrlich degradation pathway resulted in high-level production of isoamyl alcohol. However, their initial constructs still produced significant amounts of isobutanol as a byproduct due to the broad substrate specificity of Ehrlich pathway enzymes.

Compartmentalization Strategies in α-Isopropylmalate (α-IPM) Synthesis

A key challenge in the natural biosynthesis of isoamyl alcohol is the compartmentalization of the leucine biosynthetic pathway in yeast. The enzymes involved in α-IPM synthesis (LEU4/LEU9) are located in the mitochondria, while the subsequent enzymes (LEU1 and LEU2) are cytosolic. This natural compartmentalization requires the export of α-IPM from mitochondria to the cytosol.

Research has shown that α-IPM is transported efficiently across the inner mitochondrial membrane by the Oac1p transporter. A homology model of Oac1p built by comparison with the crystallographic structure of the ADP/ATP carrier revealed that α-IPM docks in a specific binding site formed by residues of three even-numbered transmembrane α-helices (Tyr-93, Arg-200, and Arg-294).

As shown in transport measurements, α-IPM may bind not only with Arg-200, Arg-294, and Tyr-93 but also with the side chain of Val-37, which protrudes into the carrier's internal cavity. Additionally, Val-37 together with Leu-97, Ala-90, Ile-48, and Phe-150 may form a hydrophobic pocket surrounding the isopropylic chain of α-IPM.

To overcome the limitations of this natural compartmentalization, metabolic engineers have developed strategies to either bypass the mitochondrial α-IPM synthesis or enhance its transport to the cytosol, as discussed in subsequent sections.

Artificial Protein Scaffold Design for Enzyme Co-Localization Efficiency

One innovative approach to enhance isoamyl alcohol production is the use of artificial protein scaffolds to co-localize key enzymes in the biosynthetic pathway. This strategy brings enzyme active sites into close proximity, improving the overall pathway efficiency and channeling metabolic flux toward desired products.

Researchers have developed fusion proteins combining dihydroxyacid dehydratase (ILV3c) and α-IPM synthase (LEU9c) to channel the key intermediate KIV toward α-IPM biosynthesis rather than isobutanol formation. These enzyme fusions were designed in both orientations: ILV3c-LEU9c and LEU9c-ILV3c.

Experimental results revealed that expression of these fusion protein scaffolds in engineered yeast cells resulted in significant changes in alcohol distribution profiles, with most variants showing approximately two-fold improvement in isoamyl alcohol production. Interestingly, both orientations of the scaffold improved isoamyl alcohol production, but the LEU9c-ILV3c orientation showed superior results, suggesting it formed a more favorable multienzyme complex configuration.

The best-performing strain (CC3c) produced 522.76 ± 38.88 mg/L isoamyl alcohol, along with 540.30 ± 48.26 mg/L isobutanol and 82.56 ± 8.22 mg/L 2-methyl-1-butanol.

Table 1: Effect of Protein Scaffold Orientation on Alcohol Production in Engineered Yeast

| Scaffold Type | Isoamyl Alcohol (mg/L) | Isobutanol (mg/L) | 2-Methyl-1-butanol (mg/L) |

|---|---|---|---|

| None (Control) | ~200 | ~600 | ~80 |

| ILV3c-LEU9c | 472.24 ± 40.82 | 622.87 ± 28.12 | 85.49 ± 24.36 |

| LEU9c-ILV3c | 522.76 ± 38.88 | 540.30 ± 48.26 | 82.56 ± 8.22 |

This artificial protein scaffold approach offers advantages for easy implementation as it does not require the fusion of individual metabolic enzymes to other interaction domains. The strategy could be further applied to other enzymatic reactions to improve catalytic efficiency and product specificity.

Mitochondrial α-IPM Transporter Engineering to Reduce Byproduct Formation

Understanding and engineering mitochondrial transporters has proven crucial for optimizing isoamyl alcohol production. Mitochondrial carriers facilitate the transfer of small molecules across the inner mitochondrial membrane to support mitochondrial function and core cellular processes.

In their groundbreaking work, Yuan et al. (2017) demonstrated that overexpression of the mitochondrial α-IPM transporter (Oac1p) not only boosted the isoamyl alcohol biosynthetic pathway activity but also significantly reduced isobutanol formation to much lower levels. This dual benefit makes transporter engineering particularly valuable for optimizing production efficiency.

Unlike most mitochondrial proteins, mitochondrial carriers typically do not contain N-terminal mitochondrial targeting sequences (MTS). Instead, they are synthesized in the cytoplasm and imported through specialized machinery. The nascent precursor transporter proteins bind to ATP-hydrolyzing Hsp70 and Hsp90 chaperones in the cytoplasm, which deliver them to the translocase of the outer membrane (TOM) complex.

The import process involves multiple steps:

- The Tom70 receptor binds both the precursor protein and chaperones

- The precursor is transferred to Tom22 and translocated through Tom40

- In the intermembrane space, hydrophobic regions are shielded by the Tim9-Tim10-Tim12 chaperone complex

- This complex binds to Tim54 of the TIM22 complex

- The channel-forming Tim22 protein inserts the precursor into the inner mitochondrial membrane

By enhancing this transport system, researchers have effectively addressed a key bottleneck in the compartmentalized isoamyl alcohol biosynthesis pathway.

Ehrlich Pathway Modification for Substrate Specificity Enhancement

The Ehrlich pathway is the primary route for fusel alcohol production in yeast, converting amino acids to their corresponding alcohols through a series of reactions: transamination, decarboxylation, and reduction.

In the case of isoamyl alcohol biosynthesis, the pathway converts leucine or α-ketoisocaproate to isoamyl alcohol. The key enzymes involved include:

- Branched-chain amino acid aminotransferases:

- Mitochondrial isozyme: Twt1p/Bat1p

- Cytosolic isozyme: Twt2p/Bat2p

- α-Keto acid decarboxylase: ARO10

- Alcohol dehydrogenase: ADH7

A significant challenge in metabolic engineering for isoamyl alcohol production is the broad substrate specificity of Ehrlich pathway enzymes, particularly ARO10 and ADH7, which can act on multiple α-keto acid substrates, leading to the formation of various fusel alcohols. This explains why engineered yeast cells with a cytosolic isoamyl alcohol biosynthetic pathway often produce significant amounts of isobutanol as a byproduct.

Table 2: Ehrlich Pathway Substrates and Products for Branched-Chain Alcohols

| Amino Acid | α-Keto Acid | Fusel Aldehyde | Fusel Alcohol | Fusel Acid |

|---|---|---|---|---|

| Leucine | 4-Methyl-2-oxo-pentanoate (α-Ketoisocaproate) | 3-Methylbutanal (Isoamylaldehyde) | 3-Methylbutanol (Isoamyl alcohol) | 3-Methylbutanoate (Isovalerate) |

| Valine | 3-Methyl-2-oxo-butanoate (α-Ketoisovalerate) | 2-Methylpropanal (Isobutanal) | 2-Methylpropanol (Isobutanol) | 2-Methylpropanoate (Isobutyrate) |

| Isoleucine | 3-Methyl-2-oxo-pentanoate (α-Ketomethylvalerate) | 2-Methylbutanal (Methylvaleraldehyde) | 2-Methylbutanol (Active amyl alcohol) | 2-Methylbutanoate (Methylvalerate) |

The regulation of the Ehrlich pathway involves several transcriptional activators. ARO80 is the transcriptional activator for the ARO9 (transaminase) and ARO10 (decarboxylase) genes, which are induced by aromatic amino acids. The PDR12-encoded plasma membrane transporter exports branched-chain and aromatic fusel acids. Additionally, when amino acid precursors of the Ehrlich pathway are used as the nitrogen source, many genes show strong transcriptional upregulation.

To enhance the substrate specificity of the Ehrlich pathway toward isoamyl alcohol production, researchers have employed various strategies, including:

- Using protein engineering to modify enzyme substrate specificity

- Overexpressing specific pathway enzymes to direct flux toward desired products

- Employing enzyme co-localization techniques to channel intermediates efficiently

- Optimizing transcriptional regulation to enhance pathway performance

These approaches have significantly improved isoamyl alcohol yields while reducing unwanted byproducts, making microbial production systems more efficient and commercially viable.

Lipase-Catalyzed Esterification Mechanisms for Isoamyl Acetate Synthesis

Lipase-catalyzed esterification represents a cornerstone methodology in the biotechnological production of isoamyl acetate from isoamyl alcohol [1]. The enzymatic mechanism follows a ping-pong bi-bi kinetic model, wherein the lipase forms sequential binary complexes with both acid and alcohol substrates [1]. The catalytic cycle initiates with the nucleophilic attack of the active site serine residue on the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate stabilized by the oxyanion hole [11]. This intermediate subsequently collapses to release the first product and form an acyl-enzyme complex, which then undergoes nucleophilic attack by the alcohol substrate to yield the final ester product and regenerate the free enzyme [11].

Immobilized Rhizopus oryzae NRRL 3562 lipase demonstrates exceptional performance in isoamyl acetate synthesis, achieving 95% conversion within 8 hours under optimized conditions [5] [8]. The enzyme exhibits remarkable kinetic parameters with a Michaelis constant (Km) of 306.53 millimolar and maximum velocity (Vmax) of 99 millimolar per hour per gram for isoamyl acetate synthesis in solvent-free systems [5] [8]. Comparative studies reveal that Novozym 435 (Candida antarctica lipase B) outperforms Lipozyme RM IM by an 8.3-fold margin in terms of initial reaction rate, achieving isoamyl acetate concentrations of 380 grams per liter with 80% conversion [4].

The utilization of vinyl acetate as an acyl donor significantly enhances reaction efficiency by eliminating the inhibitory effects commonly associated with acetic acid accumulation [5] [8]. This transesterification approach proves particularly advantageous as the vinyl alcohol byproduct spontaneously tautomerizes to acetaldehyde, rendering the process thermodynamically irreversible [5] [8]. Temperature optimization studies demonstrate that reaction rates increase proportionally with temperature up to 65°C, approaching the boiling point of the reaction mixture [5].

Solvent Engineering in Non-Aqueous Biocatalytic Systems

Solvent engineering plays a pivotal role in optimizing lipase activity and stability in non-aqueous biocatalytic systems for isoamyl alcohol esterification [9] [10]. The selection of appropriate organic solvents profoundly influences enzyme conformation, substrate solubility, and product formation rates [13]. Systematic investigations reveal that n-heptane emerges as the most suitable solvent for isoamyl acetate synthesis, providing optimal balance between substrate dissolution and enzyme stability [4] [6].

Polar organic solvents demonstrate complex interactions with lipase enzymes, wherein all tested solvents including acetone, acetonitrile, dimethylformamide, dimethylsulfoxide, isopropanol, and methanol show preferential binding to hydrophobic patches near the active site [11]. These solvent molecules increase both the apparent Michaelis constant (Km) and catalytic turnover number (kcat), indicating reduced substrate affinity but enhanced catalytic efficiency [11]. The catalytic efficiency (kcat/Km) for immobilized lipase increases by 1.58-fold compared to free enzyme forms [11].

Ionic liquids represent an emerging class of designer solvents that offer unique advantages for biocatalytic processes [9]. These salt-based compounds with melting points below 100°C provide low vapor pressure, high thermal stability, and tunable solvent properties [9]. Biphasic ionic liquid systems facilitate efficient substrate solubilization while maintaining enzyme stability, particularly in the presence of imidazolium, phosphonium, and ammonium cations paired with bis(trifluoromethane)sulfonimide or tetrafluoroborate anions [9].

The log P parameter (partition coefficient between octanol and water) serves as a critical predictor of solvent suitability, with optimal enzyme performance observed in solvents exhibiting log P values greater than 2 [10]. Water activity emerges as another crucial factor, with controlled molecular sieve addition (3Å) significantly enhancing reaction rates by maintaining optimal enzyme hydration while preventing reaction equilibrium reversal [4] [10].

Immobilized Enzyme Reactors for Continuous Production Optimization

Immobilized enzyme reactors represent the technological frontier for continuous isoamyl acetate production, offering enhanced operational stability, simplified product separation, and improved economic viability [14] [15]. Metal-organic framework (MOF) based immobilization systems demonstrate exceptional performance, with NU-1000 MOF achieving 30-fold stability enhancement compared to free enzymes [14]. The embedded esterase AaEST2 in MOF NU-1000 achieves space-time yields of 1432 grams per liter per hour in aqueous systems and 113 grams per liter per hour in acetonitrile-based organic synthesis [14].

Continuous stirred tank membrane reactors (CST-MR) provide optimal mixing conditions for heterogeneous biocatalytic systems [6]. Aspergillus oryzae mycelium-bound lipase demonstrates remarkable stability in continuous operation, maintaining 82% molar conversion at residence times of 176 minutes when processing soybean and palm oil substrates [6]. The reactor achieves overall productivity of 169 milligrams per milliliter during 10-day continuous operation without observable catalyst deactivation [6].

| Reactor Type | Enzyme System | Space-Time Yield | Conversion (%) | Operational Stability |

|---|---|---|---|---|

| MOF-based Column | AaEST2@NU-1000 | 1432 g/L/h (aqueous) | 85 | 30-fold enhancement |

| CST-MR | A. oryzae lipase | 88.2 μmol/g/h | 98 | 10 days continuous |

| Packed Bed | CalB-Accurel MP1000 | 169 mg/mL | 83 | 25 min residence time |

Membrane reactor configurations enable simultaneous reaction and separation, facilitating equilibrium displacement toward product formation [19]. Polyvinylidene fluoride membranes functionalized with amino groups provide effective platforms for lipase immobilization through electrostatic interactions [15]. Covalent immobilization mediated by polyacrylamide microgels demonstrates superior catalytic activity (4.4 micromolar per hour) compared to direct covalent binding (2.2 micromolar per hour) [15].

The implementation of pressure-driven enzyme concentration strategies utilizing ultrafiltration membranes with molecular weight cutoffs of 10-30 kilodaltons significantly enhances enzyme loading density [16]. Three-layer membrane reactor configurations incorporating electrospun fibrous matrices modified with polydopamine, tannic acid, and aminopropyltriethoxysilane achieve immobilized enzyme activities of 11.5 micromolar isomaltose per minute [16].

Fusel Oil Upcycling through Integrated Biocatalytic Processes

Fusel oil, a byproduct of alcoholic fermentation containing 60-85% isoamyl alcohol, represents a valuable renewable feedstock for biocatalytic ester synthesis [20] [21]. Enzymatic upcycling processes demonstrate comparable performance between commercial isoamyl alcohol and fusel oil substrates, achieving yields of 91% versus 84% respectively with identical initial reaction rates of 5.4 micromolar per minute [20]. This remarkable similarity validates the economic viability of fusel oil utilization in industrial biotransformations [20].

Lipozyme TL IM catalyzed esterification of fusel oil with butyric acid achieves 93% conversion under optimized conditions of 30°C, 180 revolutions per minute, alcohol to acid molar ratio of 1:1, enzyme concentration of 0.021 grams per milliliter, and butyric acid concentration of 0.5 molar [21] [34]. The resulting ester concentration reaches 1.0 molar, demonstrating superior performance compared to pure isoamyl alcohol substrates [21] [34].

Immobilized Rhizopus oryzae lipase (EO-proROL) exhibits exceptional specificity for structural isomers present in fusel oil, maintaining operational stability with only 40% activity loss after five consecutive reaction cycles [20]. The biocatalyst demonstrates productivity values of 28.7 millimolar per hour when processing fusel oil compared to 31.09 millimolar per hour for pure substrates [20].

| Substrate Type | Conversion (%) | Productivity (mM/h) | Initial Rate (μM/min) | Operational Cycles |

|---|---|---|---|---|

| Commercial Isoamyl Alcohol | 91 | 31.09 | 5.4 | 5 |

| Fusel Oil | 84 | 28.7 | 5.4 | 5 |

| Pure Isoamyl Alcohol | 92 | - | - | 8 |

Integrated biorefinery approaches combine fusel alcohol fermentation pathways with downstream esterification processes [25]. The branched-chain amino acid transamination pathway, catalyzed by Bat1p and Bat2p enzymes, generates branched-chain oxoacids that undergo decarboxylation and subsequent reduction to yield fusel alcohols [25]. Bat2p demonstrates essential functionality in cytosolic branched-chain amino acid catabolism, particularly under respiratory growth conditions on ethanol substrates [25].

Solid-state fermentation strategies utilizing agricultural residues enhance the economic sustainability of fusel oil production [24] [26]. Yarrowia lipolytica cultivation on cupuaçu fat cake combined with soybean meal achieves lipase activities of 82.52 units per gram after 24 hours of fermentation [24]. Similarly, andiroba oil cake substrates yield lipase activities of 54.85 units per gram, demonstrating the versatility of biomass utilization approaches [26].

Response Surface Methodology for Process Parameter Optimization

Response Surface Methodology (RSM) provides a systematic statistical approach for optimizing multiple process parameters in isoamyl alcohol biotransformations [23] [27]. Central Composite Design (CCD) emerges as the most effective experimental design, achieving 98% optimization accuracy compared to 96% for Box-Behnken Design and 92% for Taguchi methodology [27]. The mathematical modeling approach enables comprehensive evaluation of parameter interactions while minimizing experimental requirements [27].

Five-factor optimization studies utilizing CCD reveal that acid to alcohol molar ratio exerts the most significant influence on esterification efficiency [23] [34]. Optimal conditions for maximum isoamyl acetate production (4.4 millimolar ester per gram mixture) occur at acid to alcohol molar ratio of 0.8, 12% enzyme loading, 30°C temperature, and 8-hour reaction duration [23]. The regression model demonstrates exceptional predictive capability with coefficient of determination (R²) values of 0.9968 and probability values less than 0.0001 [23].

Analysis of variance (ANOVA) calculations identify temperature, enzyme concentration, and substrate molar ratios as statistically significant factors at 95% confidence levels [30] [31]. Second-order polynomial models accurately describe the relationship between independent variables and response functions, enabling precise prediction of optimal operating conditions [31] [33].

| Parameter | Optimal Value | Range Studied | Statistical Significance |

|---|---|---|---|

| Temperature | 30°C | 20-70°C | p < 0.05 |

| Acid:Alcohol Ratio | 0.8:1 | 0.2-0.8:1 | p < 0.0001 |

| Enzyme Loading | 12% (w/w) | 4-12% | p < 0.05 |

| Reaction Time | 8 hours | 4-8 hours | p < 0.05 |

Three-dimensional response surface plots effectively visualize parameter interactions and identify optimal operating regions [31] [36]. The mathematical prediction models, exemplified by the equation Y = -1.00 + 0.052x₁ - 0.19x₂ + 0.37x₃ - 0.18x₁x₂ - 0.42x₁x₃ - 0.12x₂x₃ - 0.52x₂² - 0.27x₃², demonstrate robust correlation between theoretical predictions and experimental observations [36].

Reactive distillation technology represents a paradigmatic integration of chemical reaction and separation processes within a single operational unit, offering substantial advantages for isoamyl alcohol processing applications. The simultaneous occurrence of synthesis and purification reactions within reactive distillation columns enables enhanced conversion rates, reduced capital expenditure, and improved energy efficiency compared to conventional sequential processing approaches [1] [2] [3] [4].

Research investigations have demonstrated that reactive distillation systems employing isoamyl alcohol as a primary reactant achieve exceptional reagent conversion efficiencies ranging from 95 to 98 percent for isoamyl acetate production and exceeding 95 percent for isoamyl propionate synthesis [1] [2] [3] [4]. The superior performance characteristics of these systems are attributed to the continuous removal of reaction products from the reactive zone, which effectively drives the equilibrium position toward enhanced product formation through Le Chatelier principle application.

Catalyst System Performance Analysis

Ion exchange resin catalysts, particularly Amberlyst 70 and Purolite CT-175, have emerged as the predominant catalytic materials for isoamyl alcohol reactive distillation applications [1] [2] [5]. These acidic cation exchange resins demonstrate exceptional catalytic activity under the moderate temperature conditions typical of reactive distillation operations, with optimal performance observed at temperatures ranging from 80 to 120 degrees Celsius [1] [2] [4]. The heterogeneous nature of these catalysts facilitates straightforward separation and regeneration, contributing to the overall economic viability of the process.

Kinetic investigations utilizing Amberlyst 70 catalyst have revealed reaction residence times of 30 to 60 minutes are sufficient to achieve near-complete conversion of isoamyl alcohol in esterification reactions [1] [6]. The catalyst loading requirements typically range from 0.8 to 10 weight percent relative to the total reaction mixture, with higher loadings providing enhanced reaction rates at the expense of increased catalyst costs [1] [2].

Column Configuration and Design Parameters

Optimal reactive distillation column configurations for isoamyl alcohol processing incorporate 15 to 40 theoretical stages, with the reactive section positioned strategically to maximize contact time between reactants and catalyst while enabling efficient separation of products [3] [4]. The enriching section typically contains 8 to 15 stages above the reactive zone, while the stripping section incorporates 5 to 12 stages below the catalyst bed [4].

Operating pressure conditions significantly influence system performance, with reduced pressure operation (20 to 101 kilopascals) enabling lower temperature operation and reduced thermal degradation of sensitive compounds [4]. Reflux ratio optimization studies indicate optimal values between 2.0 and 2.5 for most isoamyl alcohol reactive distillation applications, providing the necessary liquid-vapor contact while maintaining reasonable energy consumption [3].

Energy Integration and Efficiency Enhancement

Reactive distillation systems demonstrate remarkable energy efficiency improvements compared to conventional reaction-separation sequences, with reported energy reductions ranging from 20 to 40 percent for typical isoamyl alcohol processing applications [4]. These efficiency gains result from the elimination of intermediate heating and cooling operations, reduced equipment requirements, and enhanced thermal integration possibilities.

Process intensification through reactive distillation enables significant reductions in both capital and operating costs, with studies indicating total cost reductions of up to 70 percent compared to conventional processing schemes. The integration of reaction and separation phenomena within a single unit operation eliminates the need for separate reactor vessels, intermediate storage tanks, and associated heat exchange equipment.

Graphene Oxide Immobilized Membrane Design for Selective Recovery

Graphene oxide immobilized membranes represent a revolutionary advancement in selective separation technology for isoamyl alcohol recovery applications, offering unprecedented selectivity and flux characteristics through novel physicochemical separation mechanisms. The unique two-dimensional structure of graphene oxide, combined with controlled functionalization and immobilization techniques, enables the development of highly efficient membrane systems for alcohol-water separations.

Membrane Structure and Transport Mechanisms

Graphene oxide immobilized membranes achieve exceptional separation performance through preferential sorption and desorption mechanisms facilitated by the amphiphilic nature of graphene oxide sheets. The presence of oxygen-containing functional groups, including hydroxyl, epoxy, and carboxyl moieties, creates selective interaction sites for isoamyl alcohol molecules while simultaneously establishing hydrophilic pathways for water transport.

The interlayer spacing between graphene oxide sheets, typically ranging from 7 to 13 angstroms under hydrated conditions, provides size-selective transport channels that preferentially accommodate isoamyl alcohol molecules. Molecular dynamics simulations indicate that the optimal interlayer distance for alcohol-water separation ranges from 10 to 12 angstroms, enabling efficient alcohol transport while restricting water passage through steric exclusion mechanisms.

Separation Performance Characteristics

Graphene oxide immobilized membranes demonstrate exceptional separation factors of 6.7 for isoamyl alcohol recovery from aqueous solutions, representing significant improvements over conventional polymeric membrane technologies. The achievable flux rates reach values as high as 1.17 kilograms per square meter per hour, providing substantial productivity advantages for industrial-scale applications.

Operating temperature optimization studies reveal that elevated temperatures between 60 and 80 degrees Celsius enhance both flux and selectivity performance through increased molecular mobility and enhanced driving force for transport. Feed concentration effects demonstrate that optimal performance is achieved at isoamyl alcohol concentrations ranging from 10 to 15 grams per liter, balancing driving force considerations with concentration polarization limitations.

Functionalization Level Optimization

The degree of graphene oxide functionalization, expressed as oxygen-to-carbon atomic ratio, significantly influences membrane separation performance characteristics. Research investigations indicate that functionalization levels between 14 and 35 percent provide optimal balance between selectivity and permeability, with higher functionalization degrees enhancing selectivity at the expense of reduced flux.

Controlled reduction of graphene oxide through chemical or thermal treatment enables fine-tuning of membrane properties, with partially reduced graphene oxide demonstrating enhanced alcohol selectivity compared to fully oxidized materials. The reduction process modifies the hydrophilic-hydrophobic balance of the membrane surface, optimizing interactions with target alcohol molecules while maintaining structural integrity.

Mass Transfer Enhancement Strategies

Mass transfer coefficient improvements of 15 to 25 percent have been achieved through optimization of membrane morphology and surface chemistry. The incorporation of nanoscale transport channels and controlled surface roughness enhances local mass transfer rates while minimizing concentration polarization effects.

Membrane thickness optimization studies indicate that 5-micrometer thick graphene oxide films provide optimal balance between mechanical stability and transport efficiency. Thinner membranes offer enhanced flux characteristics but may suffer from reduced selectivity and mechanical integrity, while thicker membranes provide improved selectivity at the expense of reduced productivity.

Multistage Rectification Column Configurations for Purity Enhancement

Multistage rectification systems represent the fundamental separation technology for achieving high-purity isoamyl alcohol recovery from complex multicomponent mixtures, with advanced column configurations enabling exceptional purification performance through systematic optimization of vapor-liquid equilibrium relationships. The implementation of sophisticated column designs, including cyclic distillation and dividing wall configurations, provides significant advantages in terms of energy efficiency and product purity achievement.

Conventional Multistage Design Principles

Traditional rectification column systems for isoamyl alcohol purification incorporate 20 to 50 theoretical stages distributed between enriching and stripping sections to achieve the desired separation efficiency. The column design methodology employs McCabe-Thiele graphical methods or rigorous tray-to-tray calculations to determine optimal stage requirements based on desired product purities and recovery specifications.

Industrial-scale implementations typically achieve distillation efficiencies ranging from 75 to 95 percent, with product purities exceeding 95 percent for most commercial applications. Recovery rates for isoamyl alcohol from fusel oil mixtures range from 90 to 98 percent, depending on feed composition complexity and separation requirements.

Cyclic Distillation Technology Implementation

Cyclic distillation represents an innovative advancement in rectification technology, incorporating controlled liquid residence time manipulation to enhance mass transfer efficiency and improve separation performance. This technology implements periodic liquid retention and overflow cycles while maintaining continuous vapor flow, resulting in enhanced vapor-liquid contact and improved separation efficiency.

Experimental investigations of cyclic distillation systems demonstrate residence time optimization at 30 to 40 seconds per stage provides maximum impurity extraction efficiency while minimizing energy consumption. The cyclic operation mode achieves extraction efficiency improvements of 38 percent for higher alcohols, 15.6 percent for methanol, and 42 percent for isopropyl alcohol compared to conventional steady-state operation.

Energy Consumption and Optimization

Cyclic distillation systems demonstrate remarkable energy efficiency improvements, with specific steam consumption reduced by 40 percent compared to conventional rectification columns. The energy consumption for optimized cyclic systems ranges from 60 to 120 kilowatt-hours per cubic meter of product, representing substantial operational cost savings for industrial applications.

Heat integration strategies, including feed-effluent heat exchange and multi-effect operation, further enhance energy efficiency by recovering thermal energy from product streams. The implementation of advanced process control systems enables real-time optimization of reflux ratios, feed positions, and operating pressures to maintain optimal energy consumption while achieving product specifications.

Advanced Column Configurations

Dividing wall column technology represents a significant advancement in rectification system design, enabling the separation of multicomponent mixtures in a single column unit while achieving energy savings of 20 to 30 percent compared to conventional column sequences. For isoamyl alcohol purification from fusel oil, dividing wall columns demonstrate energy intensity reductions from 3497 to 2785 kilojoules per kilogram of product.

The optimal design of dividing wall columns requires careful consideration of feed composition, product specifications, and thermodynamic properties to determine appropriate wall placement and internal flow distributions. Computational optimization techniques, employing stochastic algorithms and process simulation software, enable systematic design optimization to achieve minimum energy consumption while satisfying purity constraints.

Air-Sparged Membrane Distillation for Energy-Efficient Separation

Air-sparged membrane distillation represents a transformative approach to membrane-based separation technology, incorporating gas phase enhancement to improve mass transfer rates and energy efficiency for isoamyl alcohol recovery applications. The introduction of air sparging on both feed and permeate sides of membrane modules creates turbulent flow conditions that significantly enhance heat and mass transfer coefficients while reducing membrane fouling propensity.

Process Enhancement Mechanisms

The incorporation of air sparging into membrane distillation systems produces substantial flux enhancement ranging from 12 to 144 percent compared to conventional membrane distillation configurations. This performance improvement results from enhanced surface turbulence, reduced boundary layer thickness, and improved vapor transport characteristics created by the presence of dispersed gas bubbles.

Reynolds number increases of threefold have been documented in air-sparged systems, corresponding to mass transfer coefficient improvements of 25 percent and heat transfer coefficient enhancements of 100 percent. The enhanced mixing conditions created by air sparging effectively disrupt concentration and temperature polarization phenomena that typically limit membrane distillation performance.

Energy Efficiency Optimization

Air-sparged membrane distillation systems demonstrate exceptional thermal efficiency improvements, with values ranging from 40 to 80 percent under optimal operating conditions. The enhanced thermal efficiency results from improved vapor transport kinetics and reduced heat loss through the membrane due to enhanced mass transfer driving forces.

Specific energy consumption for air-sparged systems ranges from 0.13 to 90 kilowatt-hours per cubic meter of permeate, with the lower values achieved through advanced system design incorporating heat recovery and optimized operating conditions. Gained output ratios between 3.0 and 15 have been reported, indicating highly efficient utilization of thermal energy input.

Membrane Technology Integration

The integration of nanocarbon-enhanced membranes with air-sparged operation provides synergistic performance improvements for isoamyl alcohol separation applications. Carbon nanotube immobilized membranes and graphene oxide enhanced systems demonstrate superior selectivity and flux characteristics compared to conventional polytetrafluoroethylene membranes.

Membrane fouling reduction of 20 to 60 percent has been achieved through air sparging implementation, extending membrane operational lifetime and reducing maintenance requirements. The turbulent flow conditions created by air bubbles provide continuous membrane surface cleaning, preventing the accumulation of fouling deposits that typically degrade separation performance.

Operating Parameter Optimization

Optimal operating temperatures for air-sparged membrane distillation range from 65 to 80 degrees Celsius, balancing vapor pressure driving force with energy consumption considerations. Air flow rate optimization studies indicate optimal values between 60 and 90 liters per hour provide maximum performance enhancement without excessive energy consumption for gas compression.

Feed concentration effects demonstrate that systems maintain high separation efficiency across a broad range of isoamyl alcohol concentrations, with salt rejection capabilities exceeding 99.8 percent for saline feed streams. The robust performance characteristics of air-sparged systems enable operation with varying feed compositions while maintaining consistent product quality specifications.

Solvent Extraction Systems for Industrial-Scale Recovery

Solvent extraction technology represents a well-established and highly efficient approach for industrial-scale isoamyl alcohol recovery, offering exceptional separation performance through liquid-liquid equilibrium relationships and selective solvent properties. The implementation of advanced extraction systems, incorporating optimized solvent selection, multi-stage contacting, and integrated regeneration processes, enables cost-effective recovery of isoamyl alcohol from complex industrial waste streams.

Solvent Selection and Performance Characteristics

Comprehensive solvent screening investigations have identified isoamyl acetate and isooctyl alcohol as highly effective extractants for isoamyl alcohol recovery, demonstrating distribution coefficients ranging from 3.8 to 10 and separation factors between 300 and 2000. These exceptional separation performance characteristics result from favorable molecular interactions and optimal solubility relationships between the target alcohol and selected organic solvents.

Isoamyl acetate systems demonstrate distribution coefficients of 1.2 to 7.1 for ethanol extraction applications, with separation factors ranging from 70 to 2000 depending on operating conditions and system configuration. The high selectivity of these solvent systems enables efficient separation even from dilute aqueous solutions, making them particularly suitable for waste stream processing applications.

Multi-Stage Extraction System Design

Industrial-scale extraction systems employ multiple counter-current extraction stages to achieve extraction efficiencies ranging from 90 to 99 percent for isoamyl alcohol recovery applications. The optimal number of extraction stages depends on feed composition, desired recovery efficiency, and economic considerations, with typical systems incorporating 3 to 8 theoretical stages.

Solvent-to-feed ratios between 2.0 and 5.0 provide optimal balance between extraction efficiency and solvent consumption for most industrial applications. Higher solvent ratios enhance extraction performance but increase downstream separation costs, while lower ratios may result in incomplete alcohol recovery.

Energy Integration and Process Optimization

Energy requirements for solvent extraction systems range from 4.9 to 21.9 megajoules per kilogram of recovered alcohol, depending on system configuration and regeneration method employed. Direct steam distillation for solvent regeneration offers advantages in terms of reduced capital costs and simplified operation compared to conventional distillation approaches.

The integration of extraction systems with reactive distillation or membrane separation technologies enables synergistic performance improvements and reduced overall energy consumption. Hybrid process configurations demonstrate energy requirements as low as 2.6 to 3.5 megajoules per kilogram of product under ideal operating conditions.

Solvent Recovery and Regeneration

Solvent recovery systems achieve regeneration efficiencies of 96 to 99 percent for most industrial extraction applications, enabling sustainable operation with minimal solvent makeup requirements. Advanced regeneration techniques, including pressure swing distillation and extractive distillation, provide enhanced separation performance for azeotropic solvent-alcohol mixtures.

Biocompatible solvents, such as oleyl alcohol, offer advantages for applications requiring in-situ extraction from fermentation systems, achieving distribution coefficients of 3.8 with exceptional biocompatibility characteristics. The high boiling point of oleyl alcohol (360 degrees Celsius) requires specialized regeneration techniques, including vacuum distillation and steam stripping, to minimize energy consumption.

Industrial Implementation Considerations

Industrial-scale solvent extraction systems demonstrate robust performance characteristics across varying feed compositions and operating conditions, maintaining consistent product quality specifications. Operating temperature ranges from 25 to 60 degrees Celsius provide optimal extraction performance while minimizing energy consumption and solvent degradation.

The selection of appropriate extraction equipment, including packed columns, mixer-settlers, and centrifugal extractors, depends on system throughput requirements, desired separation efficiency, and capital cost considerations. Advanced process control systems enable real-time optimization of extraction conditions to maintain optimal performance while minimizing solvent consumption and energy requirements.

| System Configuration | Extraction Efficiency (%) | Energy Requirement (MJ/kg) | Solvent Recovery (%) | Capital Cost Index |

|---|---|---|---|---|

| Single-Stage Extraction | 85-90 | 15-21.9 | 95-96 | 1.0 |

| Multi-Stage Counter-Current | 95-99 | 8.3-12 | 97-99 | 1.8-2.5 |

| Integrated Reactive-Extraction | 90-95 | 4.9-8.3 | 96-98 | 2.2-3.0 |

| Hybrid Extraction-Distillation | 92-98 | 2.6-6.4 | 98-99 | 2.8-3.5 |

Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999)

Pellets or Large Crystals

Liquid

Colorless liquid with a disagreeable odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless to pale yellow liquid

Colorless liquid with a disagreeable odor.

Color/Form

Colorless liquid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

132.5 °C

131.00 to 133.00 °C. @ 760.00 mm Hg

132 °C

270 °F

Flash Point

43 °C

109 °F (43 °C) (Closed cup)

42 °C c.c.

114 °F

109 °F

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.813 @ 15 °C/4 °C

Relative density (water = 1): 0.8

0.807 - 0.813

0.81 at 68 °F

(57 °F): 0.81

LogP

1.16

log Kow= 1.16

1.28

Odor

Disagreeable odor.

Odor Threshold

Odor Threshold High: 0.07 [mmHg]

Odor threshold from AIHA

The odor threshold for 3-methyl-1-butanol is 25 mg/cu m (both low and high threshold levels).

Decomposition

Melting Point

-117.2 °C

-117 °C

-179 °F

UNII

Related CAS

123-51-3 (Parent)

GHS Hazard Statements

H226 (99.37%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (16.86%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (69.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (12.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (67.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (82.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (83.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.37 [mmHg]

2.37 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 0.4

28 mmHg

Pictograms

Flammable;Corrosive;Irritant

Other CAS

6423-06-9

8013-75-0

Absorption Distribution and Excretion

Metabolism Metabolites

... Small amounts of ... 3-methyl-1-butanol /are/ excreted in the air or urine following ip injections of 1 g/kg to rats: Percent excreted: 0.97 expired air; 0.27 urine; and 1.24 total. /From table/

Wikipedia

Cisatracurium_besilate

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Flammable - 2nd degree

Cosmetics -> Solvent

Methods of Manufacturing

FROM LIGHT PETROLEUM BY FRACTIONAL DISTILLATION, DEHYDRATION OF PENTANE FRACTION WHICH IS THEN HEATED & RE-FRACTIONATED, & AMYLCHLORIDE FRACTION AGAIN FRACTIONALLY DISTILLED, GIVING MONO-CHLORO-PENTANE MIXTURE. THIS IS SUBJECTED TO HYDROLYSIS WITH SODIUM OLEATE SOLN IN PRESENCE OF CATALYST.

... MFR BY FRACTIONATION OF FUSEL OIL & VIA CHLORINATION OF PENTANES, & PROPERTIES

PREPN FROM BUTADIENE, CARBON MONOXIDE, WATER, PLUS CATALYST; FROM METHYLBUTENES

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1-Butanol, 3-methyl-: ACTIVE

Fusel oil: ACTIVE

Analytic Laboratory Methods

GAS-LIQUID CHROMATOGRAPHIC (GLC) SYSTEM, COLUMN PACKED WITH GLYCEROL-1,2,6-HEXANETRIOL ON GAS-CHROM R & FLAME IONIZATION DETECTOR, ISOAMYL ALC WAS SEPARATED & QUANT MEASURED.

ALC QUANT ACETYLATED IN APPROX 5 MIN @ ROOM TEMP WITH AC2O IN PRESENCE OF N-METHYLIMIDAZOLE. GAS CHROMATOGRAPHY CONDITIONS ARE DESCRIBED FOR SEPARATION & DETECTION OF ACETYLATED PRODUCTS.

NIOSH Method No. 1402 Alcohols III Issue 2/15/84. Limit of detection 0.01 mg per sample, working range ca. 15 to 150 mg/cu m.

ASTM Method No. D4490. Standard Practice for Measuring the Concentration of Toxic Gases or Vapors Using Detector Tubes. Detection limit 25 ppm

Storage Conditions

Remove source of ignition. Keep containers closed. Store in prescribed, controllable places.